molecular formula C24H26O11 B600681 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one CAS No. 34286-87-8

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Cat. No.: B600681
CAS No.: 34286-87-8
M. Wt: 490.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, contributing to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one involves several steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate phenolic compounds under acidic conditions to form the chromen-4-one core. Subsequent hydroxylation and methoxylation reactions are carried out using reagents like sodium hydroxide and methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

34286-87-8

Molecular Formula

C24H26O11

Molecular Weight

490.46

Synonyms

Quercetin 3',4',7-trimethyl ether 3-O-α-L-rhamnopyranoside;  3-​[(6-​Deoxy-​α-​L-​mannopyranosyl)​oxy]​-​2-​(3,​4-​dimethoxyphenyl)​-​5-​hydroxy-​7-​methoxy-4H-​1-​benzopyran-​4-​one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.